
N-isopropyl-N'-6-quinoxalinylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-N'-6-quinoxalinylthiourea (IQ) is a chemical compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. IQ is known for its unique chemical properties, which make it a promising candidate for the development of novel drugs and pesticides.
作用機序
The mechanism of action of N-isopropyl-N'-6-quinoxalinylthiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on living organisms. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, this compound has been found to have neuroprotective effects, reducing the damage caused by ischemic stroke. However, this compound has also been found to have toxic effects on certain organs, such as the liver and kidneys, at high doses.
実験室実験の利点と制限
N-isopropyl-N'-6-quinoxalinylthiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological activities. However, this compound also has several limitations. It is highly reactive and can undergo oxidation and degradation in the presence of air and light. Additionally, this compound has low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-isopropyl-N'-6-quinoxalinylthiourea. One potential application is in the development of novel cancer therapies. This compound has been shown to exhibit potent antitumor activity, and further research could lead to the development of more effective cancer treatments. Additionally, this compound could be used as a lead compound for the development of new antibacterial and antiviral agents. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential toxic effects on living organisms.
合成法
N-isopropyl-N'-6-quinoxalinylthiourea can be synthesized by the reaction of isopropylamine with 6-chloroquinoxaline-2-thiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The purity and yield of this compound can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
N-isopropyl-N'-6-quinoxalinylthiourea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, and antiviral properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have potent antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, this compound has been found to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus.
特性
IUPAC Name |
1-propan-2-yl-3-quinoxalin-6-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-8(2)15-12(17)16-9-3-4-10-11(7-9)14-6-5-13-10/h3-8H,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPNOXQSORSRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC1=CC2=NC=CN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

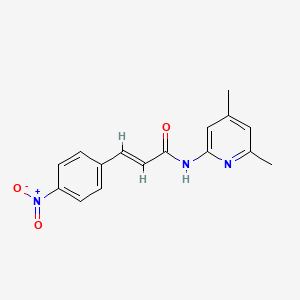
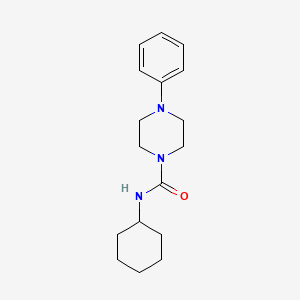
![4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5814967.png)
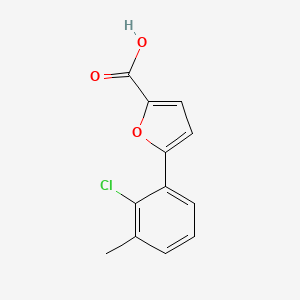
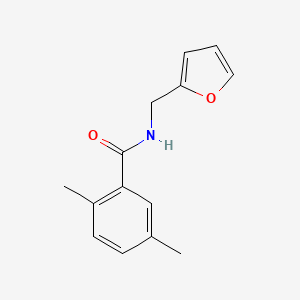
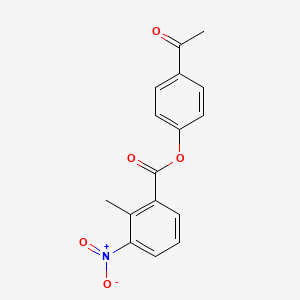
![N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5814998.png)
![2-[(3-bromo-4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5815005.png)

![methyl [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5815031.png)
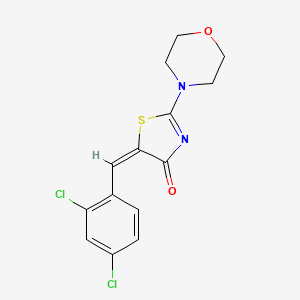
![N~1~,N~1~-dimethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5815059.png)

